molecular formula C16H12N4OS B15104150 N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide

N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B15104150
M. Wt: 308.4 g/mol
InChI Key: ILVQDVCLRZYFIS-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide is a hybrid heterocyclic compound combining benzimidazole and benzothiazole moieties. Benzimidazoles are renowned for their broad pharmacological applications, including antimicrobial, antiviral, and anticancer activities . The benzothiazole group, linked via a carboxamide bridge, contributes to its structural rigidity and ability to participate in hydrogen bonding, critical for interactions with enzymes or receptors .

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H12N4OS/c1-9-17-11-7-6-10(8-13(11)18-9)15(21)20-16-19-12-4-2-3-5-14(12)22-16/h2-8H,1H3,(H,17,18)(H,19,20,21)

InChI Key

ILVQDVCLRZYFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide typically involves the coupling of 2-aminobenzothiazole with 2-methyl-1H-benzimidazole-6-carboxylic acid. This reaction is often facilitated by the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with various molecular targets. It is known to inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s benzothiazole and benzimidazole moieties play crucial roles in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(1,3-Benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide Benzimidazole + benzothiazole 2-methyl (benzimidazole), carboxamide linker Not explicitly reported (in evidence)
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles Triazole + benzothiazole 6-fluoro, 6-methyl, 6-nitro (benzothiazole) Antibacterial (S. aureus, M. tuberculosis), superior to ampicillin
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Benzothiazole 6-methoxy, adamantyl (acetamide) Structural analysis (X-ray crystallography); potential for bioactivity due to H-bonding and S⋯S interactions
Phenoxymethylbenzoimidazole-triazole-thiazole derivatives (e.g., 9a–9e) Benzimidazole + triazole + thiazole Varied aryl groups (fluorophenyl, bromophenyl, etc.) Docking studies suggest enzyme-binding potential (e.g., α-glucosidase inhibition)

Key Observations :

  • Substituent Impact : The 6-fluoro and 6-nitro groups on benzothiazole in Patel’s triazole derivatives (Table 1) significantly enhance antibacterial and antitubercular activity compared to unsubstituted analogs . In contrast, the target compound lacks such electron-withdrawing groups, which may limit its potency against similar pathogens.

Physicochemical Properties

  • Solubility : The 6-methoxy group in adamantyl-benzothiazole acetamide improves solubility compared to the target compound’s methyl group .
  • Stability : Crystallographic data for adamantyl derivatives reveal intermolecular H-bonding and S⋯S interactions, enhancing thermal stability . The target compound’s stability may depend on similar packing interactions.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide is a compound belonging to the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have gained prominence in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammation. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features:

  • Chemical Formula : C_{15}H_{12}N_{4}O_{1}S
  • Molecular Weight : 284.35 g/mol
  • Melting Point : Approximately 200 °C
  • Solubility : Soluble in DMSO and methanol, sparingly soluble in water.

Biological Activity Overview

Numerous studies have documented the biological activities of benzimidazole derivatives. This section highlights key findings related to the compound's pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A375 (melanoma)5.0Induction of apoptosis via ROS generation
MDA-MB-231 (breast)4.5DNA damage and cell cycle arrest via p53 pathway activation
HeLa (cervical)6.0Inhibition of tubulin polymerization

The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent apoptosis through the activation of caspases and p53 signaling pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis16 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated using in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Study on Anticancer Properties : A recent study published in a peer-reviewed journal reported that this compound significantly inhibited tumor growth in xenograft models without affecting normal tissues .
  • Antimicrobial Efficacy : In another research article, the compound was tested against a panel of bacterial strains and exhibited potent activity comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways and enhances the efficacy of existing chemotherapeutic agents when used in combination therapies .

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